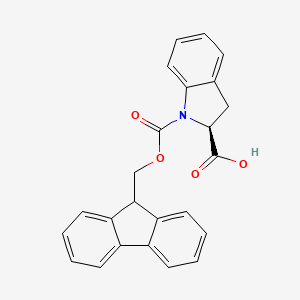
Fmoc-l-indoline-2-carboxylic acid
Übersicht
Beschreibung
Fmoc-l-indoline-2-carboxylic acid is a compound with the molecular formula C24H19NO4 . It has a molecular weight of 385.41 . The compound is also known by the synonym FMOC-L-INDOLINE-2-CARBOXYLIC ACID .
Synthesis Analysis
The synthesis of indoline compounds has been a subject of research in recent years . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .Molecular Structure Analysis
The molecular structure of Fmoc-l-indoline-2-carboxylic acid consists of a benzene ring fused with a five-membered nitrogenous ring . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-l-indoline-2-carboxylic acid is a white to off-white powder . It has a melting point range of 228 - 232°C . The compound is stored at temperatures between 0 - 8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Fmoc-l-indoline-2-carboxylic acid is used as a reactant in the total synthesis of (±)-dibromophakellin and its analogs . It’s also used in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
Preparation of Renieramycin G Analogs
This compound is used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potential anticancer activity.
Biological Activities of Indole Derivatives
Indole derivatives, including Fmoc-l-indoline-2-carboxylic acid, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Visible Light-Mediated Decarboxylative Amination
A visible light-induced decarboxylative amination of indoline-2-carboxylic acids has been developed . This process provides a versatile CO2-extrusion platform to generate α-aminoalkyl radicals .
Pharmaceutical Applications
Fmoc-l-indoline-2-carboxylic acid is used in various pharmaceutical applications. It’s used in the development of nanoreactors, optical engineering, wound treatments, ophthalmic preparations, energy harvesting, antifouling, and biocompatible coating applications .
Optoelectronics
This compound is used in optoelectronics, which involves the use of light to transmit information . It’s also used as potential immuno-responsive agents and absorbent systems for oil/water separation .
Wirkmechanismus
Target of Action
Fmoc-l-indoline-2-carboxylic acid is a specialized compound used in organic synthesis . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The compound works by reacting with the amine group of other molecules to form a carbamate . This reaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group present in the compound . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides and proteins . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a step-wise manner during peptide synthesis .
Result of Action
The result of the action of Fmoc-l-indoline-2-carboxylic acid is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed by a base .
Action Environment
The action of Fmoc-l-indoline-2-carboxylic acid is influenced by environmental factors such as temperature and pH . The compound is stable at room temperature, but should be stored at 0 - 8 °C for optimal stability . The Fmoc group is base-labile, meaning it can be removed in a basic environment .
Safety and Hazards
The safety data sheet for a similar compound, (S)-(-)-Indoline-2-carboxylic acid, suggests that it may cause an allergic skin reaction and is suspected of damaging fertility . It may also cause damage to organs through prolonged or repeated exposure . Respiratory precautions, hand precautions, skin protection, and eye protection are recommended when handling the compound .
Zukünftige Richtungen
The future directions for Fmoc-l-indoline-2-carboxylic acid and similar compounds are likely to be influenced by ongoing research into their potential applications. Indoline compounds are being studied for their potential use in the treatment of various diseases, including cancer and bacterial infections . As research continues, these compounds are expected to play a greater role in the medical field .
Eigenschaften
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAYXBFHLDIRA-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-indoline-2-carboxylic acid | |
CAS RN |
198560-38-2 | |
| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



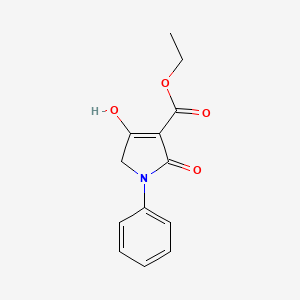

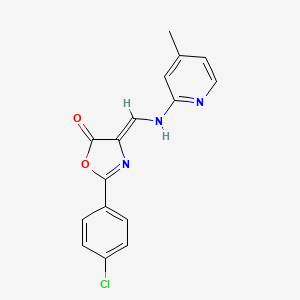



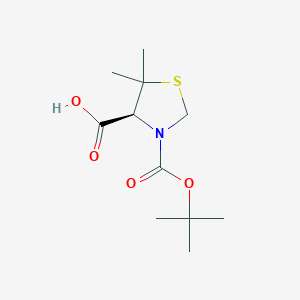

![(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid](/img/structure/B7791384.png)
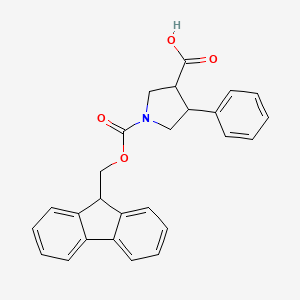
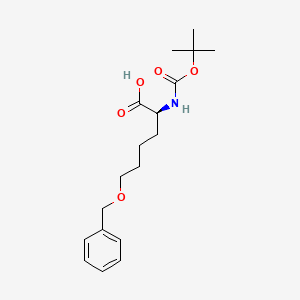
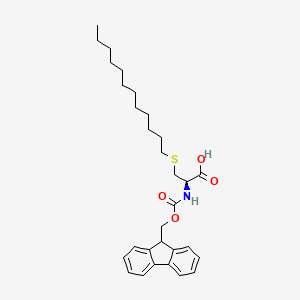
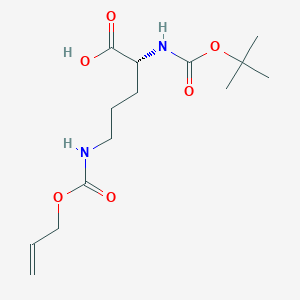
![6-[2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]ethyl]dibenzofuran-4-propionic acid](/img/structure/B7791423.png)